molecular formula C10H18O3 B8800139 Ethyl 4-oxo-2-propylpentanoate

Ethyl 4-oxo-2-propylpentanoate

Cat. No.: B8800139
M. Wt: 186.25 g/mol
InChI Key: LVLLQUUNTDQPIA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-propylpentanoate is an ethyl ester derivative featuring a ketone group (4-oxo) and a branched alkyl chain (2-propylpentanoate). Structural analogs of such esters are frequently explored for their bioactivity, solubility, and stability in diverse chemical environments .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 4-oxo-2-propylpentanoate

InChI

InChI=1S/C10H18O3/c1-4-6-9(7-8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3

InChI Key

LVLLQUUNTDQPIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)C)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water:
RCOOR’+H2OH+RCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{R'OH}
Basic conditions (e.g., NaOH) yield the carboxylate salt:
RCOOR’+OHRCOONa++R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'OH}
Kinetic studies indicate a second-order dependence on reactant concentration.

Acylation and Alkylation

The ketone group at the 4-position participates in nucleophilic additions. For example:

  • Grignard Reagent Addition :
    RC(=O)R’+R”MgXRC(OR”)(R’)MgXH2ORC(OR”)R’OH\text{RC(=O)R'} + \text{R''MgX} \rightarrow \text{RC(OR'')(R')MgX} \xrightarrow{\text{H}_2\text{O}} \text{RC(OR'')R'OH}

  • Enolate Formation : Deprotonation with strong bases (e.g., LDA) generates enolates for alkylation:
    \text{RC(=O)R'} \xrightarrow{\text{Base}} \text{RC(-O^-)=CR'} \xrightarrow{\text{R''X}} \text{RC(OR'')R'}

Condensation Reactions

The ketone undergoes aldol condensation with aldehydes in the presence of base:
RC(=O)R’+R”CHOOHRC(=O)CH(R”)R’+H2O\text{RC(=O)R'} + \text{R''CHO} \xrightarrow{\text{OH}^-} \text{RC(=O)CH(R'')R'} + \text{H}_2\text{O}
Yields depend on steric hindrance and electronic effects of substituents .

Catalytic Transformations

Transition-metal catalysts enable cross-coupling reactions. For example, rhodium complexes facilitate C–H activation:

Reaction TypeCatalystOxidantSolventYield (%)Source
C–H Alkylation[Cp*Rh(CH3CN)3][SbF6]2AgFDCE91
SulfonationAcridine catalyst A1DABSOCH2Cl270

Stability and Reaction Optimization

  • Temperature Sensitivity : Decomposition occurs >150°C .

  • Catalyst Efficiency : Rhodium catalysts improve yields in cross-couplings (e.g., 91% with [Cp*RhCl2]2/AgSbF6) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions .

This compound’s versatility in hydrolysis, nucleophilic additions, and catalytic transformations underscores its utility in organic synthesis and pharmaceutical chemistry .

Comparison with Similar Compounds

Functional Group Reactivity

The ketone group in Ethyl 4-oxo-2-propylpentanoate may confer distinct reactivity compared to esters lacking such moieties. For instance:

  • Ketone vs. Halogenated Esters: Ethyl 7-bromoheptanoate’s bromine substituent enables nucleophilic substitution reactions, whereas the ketone in this compound could participate in condensation or reduction reactions .
  • Comparison with Acetic Ethyl Extract Compounds: Compounds like those from Dicranoloma reflexum (Table 3, ) include aromatic and terpenoid structures, which differ significantly in polarity and biological activity compared to aliphatic esters .

Data Tables: Key Compounds in Ethyl Acate Extracts (Contextual Reference)

Compound Name Source Functional Groups Notable Properties Reference
Curcuminoids Turmeric Phenolic, diketones Antioxidant, antifungal Table 26
Gingerols Ginger Phenolic, ketones Anti-inflammatory Table 23
Terpenoids & Alkaloids Dicranoloma reflexum Cyclic ethers, amines Antimicrobial Table 3
Ethyl 7-bromoheptanoate Synthetic Ester, bromide Halogenation substrate Example 234

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-oxo-2-propylpentanoate in laboratory settings?

Methodological Answer:
this compound can be synthesized via Claisen condensation or esterification reactions . For example:

  • Claisen Condensation : Reacting ethyl propanoate with a ketone precursor (e.g., 4-oxopentanoic acid derivatives) under basic conditions (e.g., sodium ethoxide) to form the β-keto ester. Reaction conditions (temperature, solvent polarity, and catalyst concentration) must be optimized to minimize side products like enol tautomers .
  • Esterification : Direct esterification of 4-oxo-2-propylpentanoic acid with ethanol using acid catalysts (e.g., sulfuric acid). Ensure anhydrous conditions to drive the equilibrium toward ester formation.
    Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for purity assessment and identification of volatile byproducts. NIST Standard Reference Data provides retention indices and fragmentation patterns for structural confirmation .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to resolve the ester carbonyl (δ ~170 ppm), oxo group (δ ~210 ppm), and propyl chain protons (δ 0.8–1.5 ppm). Assign peaks using coupling constants and DEPT-135 experiments .
  • Infrared Spectroscopy (IR) : Confirm functional groups (C=O ester at ~1740 cm1^{-1}, ketone at ~1715 cm1^{-1}) .
    Data Cross-Validation : Compare results with computational predictions (e.g., density functional theory for IR/NMR shifts) to resolve ambiguities .

Basic: How should researchers assess the chemical stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via GC or HPLC to identify hydrolysis or oxidation products .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) to assess photolytic decomposition. Use amber vials if degradation is observed .
  • Recommendations : Store in airtight containers under inert gas (N2_2) at –20°C to prolong shelf life. Document batch-specific stability data in certificates of analysis .

Advanced: What strategies resolve contradictory spectral data when identifying this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-check GC-MS retention times with NIST databases , and corroborate NMR/IR data with computational models (e.g., Gaussian for spectral simulations) .
  • Isotopic Labeling : Use 18^{18}O-labeled esters to trace hydrolysis artifacts during analysis .
  • Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and calibrate using certified reference standards .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways for nucleophilic attacks (e.g., enolate formation) or electrophilic substitutions. Optimize transition states and compare activation energies to prioritize feasible reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of ethanol vs. DMSO) on reaction kinetics.
  • Validation : Compare computational predictions with experimental yields from small-scale trials .

Advanced: What experimental designs optimize studies on the ester’s role in multi-step organic syntheses?

Methodological Answer:

  • Factorial Design : Vary parameters (catalyst loading, temperature, solvent) to identify optimal conditions for coupling reactions. Use ANOVA to assess significance .
  • Control Groups : Include inert esters (e.g., ethyl acetate) to isolate the oxo-propyl group’s electronic effects.
  • In Situ Monitoring : Employ ReactIR or flow NMR to track intermediate formation and adjust conditions dynamically .

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